molecular formula C18H18N4O6 B8040158 phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate

phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate

Cat. No.: B8040158
M. Wt: 386.4 g/mol
InChI Key: JNISLYGMFNMKDI-UHFFFAOYSA-N
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Description

Phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a phenyl group, a carbamate moiety, and a hydrazinyl-substituted butanoyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of phenylhydrazine with ethyl acetoacetate to form the hydrazinyl intermediate.

    Coupling with Phenyl Isocyanate: The hydrazinyl intermediate is then reacted with phenyl isocyanate to introduce the carbamate group.

    Final Coupling Reaction: The resulting compound is further reacted with 4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of this compound derivatives with additional oxo groups.

    Reduction: Formation of phenyl N-[[4-hydroxy-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate exerts its effects involves:

    Molecular Targets: It interacts with enzymes and proteins involved in cell signaling pathways, particularly those related to cancer cell proliferation.

    Pathways Involved: The compound can inhibit specific kinases and proteases, leading to the disruption of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate derivatives: These compounds have similar structures but with different substituents on the phenyl or hydrazinyl groups.

    Other Hydrazinyl-Substituted Carbamates: Compounds like phenyl N-[[4-oxo-4-(2-methoxycarbonylhydrazinyl)butanoyl]amino]carbamate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c23-15(19-21-17(25)27-13-7-3-1-4-8-13)11-12-16(24)20-22-18(26)28-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,23)(H,20,24)(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNISLYGMFNMKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NNC(=O)CCC(=O)NNC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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